MAO-B vs. MAO-A Selectivity
The compound demonstrates a clear, quantifiable preference for inhibiting MAO-B over MAO-A. Data from a standardized enzyme inhibition assay show an IC50 of 560 nM against human recombinant MAO-B, compared to a significantly higher IC50 of 4,200 nM against human recombinant MAO-A [1]. This represents a 7.5-fold greater potency for the MAO-B isoform. This selectivity is a direct consequence of the compound's unique substitution pattern and is a critical factor for research applications where avoiding MAO-A related side effects is paramount.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 560 nM (MAO-B); IC50 = 4,200 nM (MAO-A) |
| Comparator Or Baseline | Same compound, activity on a different but closely related enzyme (MAO-A vs. MAO-B) [1] |
| Quantified Difference | 7.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in supersomes, assessed using a fluorescence assay with kynuramine as substrate [1]. |
Why This Matters
For a procurement scientist, this 7.5-fold selectivity validates that the compound is not a generic MAO inhibitor but a tool specifically suited for studies focused on MAO-B related pathways.
- [1] BindingDB. BDBM50585929 (CHEMBL5083737): 3-Fluoro-2-hydroxy-8-isopropylquinoline. Enzyme Inhibition Constant Data for MAO-A and MAO-B. View Source
